molecular formula C14H15N3O3S B11279058 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propionamide

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propionamide

Cat. No.: B11279058
M. Wt: 305.35 g/mol
InChI Key: OINVYEOIAPAJNV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Coupling with Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The phenyl group can participate in various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form more complex molecules.

Scientific Research Applications

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anti-inflammatory properties.

    Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]propanamide can be compared with other similar compounds, such as:

    N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]propanamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide: This compound has a methyl group on the benzamide moiety, which can affect its chemical properties and biological activity.

    N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound has a triazolo-pyridazine scaffold, which can lead to different biological activities and applications.

The uniqueness of N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]propanamide lies in its specific substitution pattern and the presence of the methanesulfonyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide

InChI

InChI=1S/C14H15N3O3S/c1-3-13(18)15-11-6-4-5-10(9-11)12-7-8-14(17-16-12)21(2,19)20/h4-9H,3H2,1-2H3,(H,15,18)

InChI Key

OINVYEOIAPAJNV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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